molecular formula C8H9NO3 B1315786 Methyl 2-Methoxyisonicotinate CAS No. 26156-51-4

Methyl 2-Methoxyisonicotinate

Cat. No.: B1315786
CAS No.: 26156-51-4
M. Wt: 167.16 g/mol
InChI Key: KVFSHVOCUQNUNV-UHFFFAOYSA-N
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Description

Methyl 2-Methoxyisonicotinate: is an organic compound with the chemical formula C8H9NO3 . It is a derivative of isonicotinic acid and is characterized by the presence of a methoxy group at the second position of the pyridine ring and a methyl ester group at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: A mixture of methyl 2-chloroisonicotinate and sodium methoxide in dioxane is heated at reflux for 1.5 hours.

    Method 2: The title compound of Example 16.1 is mixed with palladium on carbon in ethanol. The reaction mixture is flushed with hydrogen and stirred at room temperature overnight.

Industrial Production Methods: Industrial production methods for Methyl 2-Methoxyisonicotinate typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-Methoxyisonicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: Methyl 2-Methoxyisonicotinate is unique due to the presence of both a methoxy group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSHVOCUQNUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557614
Record name Methyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26156-51-4
Record name 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26156-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxyisonicotinate
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, to a solution of 2-chloroisonicotinic acid (10.0 g) in DMF (150 mL) was added a 28% solution of sodium methoxide in methanol (38.6 mL), and the mixture was stirred at 130° C. for 14 hr. Iodomethane (15.9 mL) was added to the reaction mixture at 80° C., and the mixture was stirred at 80° C. for 5 min. Water was added at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine, and dried over anhydrous magnesium sulfate. After silica gel filtration, the solvent was evaporated under reduced pressure to give a crude product of the title compound (8.57 g) as a pale-yellow oil. This compound was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
Name
sodium methoxide
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reactant
Reaction Step One
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150 mL
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solvent
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Quantity
38.6 mL
Type
solvent
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15.9 mL
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-chloroisonicotinate (5.23 g, 0.030 mol) and sodium methoxide (2.47 g, 0.045 mol) in 15 mL of dioxane was heated at reflux for 1.5 hours. After the reaction mixture was cooled, water was added and the resulting mixture was extracted with methylene chloride. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo to give 3.76 g (75%) of product as a yellow oil: Anal. Calc'd. for C8H9NO3: C, 57.48; H, 5.43; N, 8.38. Found: C, 57.07; H, 5.54; N, 8.34.
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.47 g
Type
reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
Name
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research reveal about the reactivity of Methyl 2-Methoxyisonicotinate?

A1: The research focuses on the alkaline hydrolysis rates of various methyl methoxypyridinecarboxylates, including this compound. The study found that this compound hydrolyzes at approximately half the rate predicted by simply considering the additive effects of its substituents. [] This suggests an interaction between the methoxy group and the ring nitrogen, influencing the molecule's reactivity during hydrolysis. []

Q2: How does the reactivity of this compound compare to similar compounds with a nitro group?

A2: The research compares the hydrolysis rates of methyl methoxypyridinecarboxylates, like this compound, with those of analogous ethyl methoxynitrobenzoates. While both compound families share structural similarities, the study observes differences in their hydrolysis rates. These differences are attributed to the distinct electronic properties of the pyridine nitrogen in comparison to the nitro group, as well as potential steric effects related to nitro group twisting. []

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